molecular formula C10H17NO B1581830 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 3423-28-7

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B1581830
CAS No.: 3423-28-7
M. Wt: 167.25 g/mol
InChI Key: AKETXTOLBLTPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is known for its unique structural features and biological activities. It serves as a core structure for various pharmacologically active molecules and has garnered significant interest in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one typically involves the reaction of 2,5-dimethoxytetrahydrofuran with hydrochloric acid, followed by the addition of diisopropylamine and acetonedicarboxylic acid. The reaction mixture is then basified and extracted with ethyl acetate. The final product is obtained through distillation under reduced pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted tropane alkaloids.

Scientific Research Applications

Pharmaceutical Synthesis

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one serves primarily as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the development of tropane alkaloids, which are known for their wide range of biological activities.

Tropane Alkaloids

The compound is a precursor for synthesizing (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate, which has potential therapeutic applications in treating neurological disorders and pain management . The structural framework provided by the azabicyclo[3.2.1]octane scaffold is essential for the biological activity of these derivatives.

NOP Receptor Agonists

Research has identified substituted derivatives of 8-azabicyclo[3.2.1]octan-3-one as NOP (nociceptin/orphanin FQ peptide) receptor agonists, which are useful in treating conditions such as anxiety and chronic pain . These compounds exhibit significant selectivity and efficacy, making them valuable candidates for drug development.

Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships involving 8-isopropyl derivatives has led to the identification of potent kappa opioid receptor antagonists. These studies focus on modifying the N-substituents and linker conformations to enhance pharmacological profiles while minimizing side effects .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound in various contexts:

Study Focus Findings
Pubs RSC (2021)Enantioselective SynthesisDeveloped methodologies for synthesizing tropane alkaloids using 8-isopropyl derivatives, emphasizing stereochemical control in reactions .
SAR Development (2010)Kappa Opioid Receptor AntagonistsIdentified analogs with improved selectivity and potency through structural modifications of 8-azabicyclo[3.2.1]octan derivatives .
Chemical Properties (2024)Intermediate for Drug SynthesisHighlighted its role as a critical intermediate in synthesizing new therapeutic agents with enhanced efficacy against neurological disorders .

Mechanism of Action

The mechanism of action of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

    Atropine: A well-known tropane alkaloid with similar structural features.

    Scopolamine: Another tropane alkaloid with significant pharmacological activity.

    Cocaine: A tropane alkaloid with stimulant properties.

Uniqueness

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications .

Biological Activity

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound belonging to the tropane alkaloid family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H17NOC_{10}H_{17}NO and a molecular weight of 167.25 g/mol. Its structure consists of a saturated seven-membered ring containing one nitrogen atom, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₁₀H₁₇NO
Molecular Weight167.25 g/mol
CAS Number3423-28-7
Storage ConditionsInert atmosphere, 2-8°C

This compound primarily interacts with neurotransmitter systems, particularly as a reuptake inhibitor for monoamines such as serotonin, norepinephrine, and dopamine. This mechanism is crucial for its potential use in treating mood disorders and other neurological conditions.

Target Receptors

  • Serotonin Transporter (SERT)
  • Norepinephrine Transporter (NET)
  • Dopamine Transporter (DAT)

Biological Activities

Research has shown that this compound exhibits various biological activities:

  • Antidepressant Effects : It has been investigated for its potential in treating depression by inhibiting the reuptake of serotonin and norepinephrine, similar to traditional antidepressants but with potentially fewer side effects .
  • Neurological Applications : Studies suggest that it could be beneficial in managing conditions like anxiety disorders and attention deficit hyperactivity disorder (ADHD) due to its influence on monoamine neurotransmission .
  • Opioid Receptor Modulation : Recent findings indicate its role as a mu-opioid receptor antagonist, which may be useful in treating opioid-induced bowel dysfunction without affecting central analgesic effects .

Study on Antidepressant Activity

A study demonstrated that derivatives of this compound effectively inhibited the reuptake of serotonin in vitro, suggesting a strong potential for development as an antidepressant .

Opioid Receptor Interaction

In another investigation, compounds similar to this compound were shown to selectively antagonize mu-opioid receptors, providing insights into their application for gastrointestinal motility disorders .

Tables of Related Compounds

The following table compares structural derivatives of this compound and their notable features:

Compound NameStructure TypeNotable Features
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-oneBicyclic with cyclopropyl groupPotentially enhanced biological activity
8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-oneBicyclic with sulfonyl groupIncreased reactivity in synthetic pathways

Q & A

Basic Research Questions

Q. What are the core structural features of 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one, and how do they influence its synthetic accessibility?

  • The compound’s bicyclic framework (azabicyclo[3.2.1]octane) imposes steric constraints, complicating functionalization at the 3-keto position. The isopropyl group at the 8-position further restricts reactivity due to steric hindrance, necessitating mild conditions for derivatization. Classical synthesis routes involve condensation of substituted azabicyclic precursors with aldehydes under basic conditions (e.g., NaOH in ethanol) .

Q. What are the standard synthetic routes for this compound, and how do reaction conditions impact yield?

  • Conventional synthesis employs aldol condensation of 8-methyl-8-azabicyclo[3.2.1]octan-3-one with isopropyl-substituted aldehydes in ethanolic NaOH. Mechanochemical methods (solvent-free, solid NaOH catalyst) offer improved yields (>80%) by reducing side reactions . Optimization of NaOH concentration (0.01–0.5 N) is critical to minimize competing 2,4-disubstituted byproducts .

Q. How does the compound’s structure relate to its biological relevance in neurotransmitter studies?

  • The azabicyclo[3.2.1]octane core mimics tropane alkaloids (e.g., cocaine), enabling interactions with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Substituents at the 8-position modulate binding affinity; isopropyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration .

Advanced Research Questions

Q. What experimental strategies address stereochemical challenges in synthesizing this compound derivatives?

  • Stereoselective synthesis requires chiral auxiliaries or biocatalysis. Engineered transaminases (e.g., from Ruegeria sp. TM1040) achieve >99% diastereomeric excess in amination of 8-benzoyl analogs, though adaptation to isopropyl derivatives remains unexplored . Radical cyclization methods (e.g., using AIBN and tributyltin hydride) offer alternative diastereocontrol (>75% de) for azabicyclic scaffolds .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in transporter inhibition data?

  • SAR analysis of 8-substituted analogs (methyl, benzyl, isopropyl) reveals that bulkier groups at the 8-position reduce DAT/SERT selectivity but enhance NET affinity. For example, 8-methyl derivatives show partial agonism at NET, while 8-isopropyl analogs exhibit mixed activity. Computational docking (e.g., molecular dynamics simulations) can clarify steric and electronic contributions .

Q. What analytical methods are critical for characterizing impurities in this compound?

  • GC-MS and HPLC-MS detect byproducts like 2,4-disubstituted isomers, which form due to keto-enol tautomerization during synthesis. NMR (¹H/¹³C) distinguishes regioisomers via coupling patterns in the bicyclic region (δ 2.5–3.5 ppm) .

Q. How do solvent-free mechanochemical methods compare to traditional synthesis in scalability and purity?

  • Mechanochemical approaches eliminate solvent waste and reduce reaction times (2–4 hrs vs. 12–24 hrs). However, scalability is limited by equipment constraints. Purity assessments via DSC and XRPD confirm crystalline homogeneity, critical for pharmaceutical applications .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stereoselectivity of 8-isopropyl derivatives?

  • Discrepancies arise from divergent catalytic systems: biocatalytic methods favor exo-amine products, while radical cyclization yields endo-configured isomers. Resolution requires chiral HPLC or enzymatic kinetic resolution .

Q. How can researchers reconcile variable biological activity data across substituted analogs?

  • Variability stems from assay conditions (e.g., cell lines, transporter expression levels). Standardization using radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT) and comparative IC₅₀ studies across analogs can clarify potency trends .

Q. Methodological Recommendations

Q. What protocols optimize the synthesis of this compound for high-throughput screening?

  • Use microwave-assisted synthesis (100°C, 30 min) with 0.01 N NaOH to minimize byproducts. Automated purification (flash chromatography, gradient elution) ensures >95% purity for biological assays .

Q. How should researchers design experiments to evaluate metabolic stability?

  • Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

Properties

IUPAC Name

8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKETXTOLBLTPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955776
Record name 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3423-28-7
Record name 8-Isopropylnortropinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3423-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2M Hydrochloric acid (8 drops) was added to a stirred solution of 2,5-dimethoxytetrahydrofuran (16.5 g) in water (70 ml). After 15 minutes a mixture of diisopropylamine (7.38 g) and 2M hydrochloric acid (40 ml) was added to the reaction followed by acetonedicarboxylic acid (18.25 g) and sodium acetate (10.0 g) in water (100 ml). After 3 days 1,3-acetonedicarboxylic acid (6.0 g) and sodium acetate (3.0 g) were added. After a further 6 days the mixture was basified to pH8 and extracted with ethyl acetate. The extracts were dried (MgSO4) and evaporated under reduced pressure. The aqueous fraction was then extracted with chloroform and the extracts dried (MgSO4) and evaporated under reduced pressure. Distillation of the combined extracts (95-115° C.; 18 mmHg) gave 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one (3.37 g).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
18.25 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Five
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
16.5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.